molecular formula C10H14N6O B13890713 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol

Katalognummer: B13890713
Molekulargewicht: 234.26 g/mol
InChI-Schlüssel: RVNXMQGJPHCBLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrazine core substituted with an amino group at position 2 and a piperidin-4-ol moiety at position 6.

Eigenschaften

Molekularformel

C10H14N6O

Molekulargewicht

234.26 g/mol

IUPAC-Name

1-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol

InChI

InChI=1S/C10H14N6O/c11-10-13-9-8(12-3-6-16(9)14-10)15-4-1-7(17)2-5-15/h3,6-7,17H,1-2,4-5H2,(H2,11,14)

InChI-Schlüssel

RVNXMQGJPHCBLN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C2=NC=CN3C2=NC(=N3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol typically involves the construction of the triazolo-pyrazine core followed by the introduction of the piperidin-4-ol moiety. One common approach is to start with commercially available 2-amino-3,5-dibromopyrazine, which undergoes amination in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). The resulting diaminopyrazine is then treated with nitrite to form the triazolo-pyrazine core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or immune responses . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound’s structural uniqueness lies in its [1,2,4]triazolo[1,5-a]pyrazine core and substituent positions. Key analogues include:

Compound Name/ID Core Structure Substituents Key Features Reference
Target Compound [1,2,4]triazolo[1,5-a]pyrazine 2-amino, 8-piperidin-4-ol Potential antiproliferative/CNS activity; hydroxyl group enhances solubility.
5l (2-amino-triazolo[1,5-a]pyrimidine-6-carboxamide) [1,2,4]triazolo[1,5-a]pyrimidine 2-amino, 6-carboxamide Antiproliferative activity: 58.37% (A549), 97.60% (Panc-1) inhibition.
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol [1,2,4]triazolo[4,3-a]pyrazine 8-piperidin-3-ol Differing triazole fusion ([4,3-a] vs. [1,5-a]); unknown activity.
8-Amino-triazolo[4,3-a]pyrazin-3-one derivatives [1,2,4]triazolo[4,3-a]pyrazin-3-one 8-amino, benzylpiperazine Adenosine A1/A2A receptor ligands; CNS-targeting potential.
Imidazo[1,2-a]pyrazine derivative (CAS 1608473-97-7) Imidazo[1,2-a]pyrazine 6-bromo, 4-methylpiperidin-4-ol Bromine substitution may enhance reactivity; piperidine similarity.

Key Observations :

  • Core Variations : The triazolo ring fusion ([1,5-a] vs. [4,3-a]) alters electronic properties and binding interactions. Pyrimidine () and imidazole () cores introduce distinct pharmacophores.
  • Substituent Effects: The 2-amino group (common in and target compound) correlates with antiproliferative activity, while piperidine hydroxylation (target vs. ) influences solubility and target engagement.

Biologische Aktivität

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused to a pyrazine structure and is linked to a piperidine moiety, which enhances its pharmacological profile. The following sections provide an overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C11H14N6O\text{C}_{11}\text{H}_{14}\text{N}_{6}\text{O}

This structure includes:

  • A triazole ring which contributes to its biological activity.
  • A piperidine ring that is known for various pharmacological effects.

Biological Activity Overview

The biological activity of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol has been explored through various studies focusing on its interactions with biological targets.

Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant inhibitory activity against various enzymes. For instance:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds containing the triazole scaffold have shown promise as DPP-IV inhibitors, which are crucial in the management of type 2 diabetes mellitus (T2DM). Studies report that modifications in the triazole and piperidine rings can enhance inhibitory potency against DPP-IV .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated. For example:

  • Minimum Inhibitory Concentration (MIC) : In studies assessing related compounds, MIC values for certain derivatives ranged from 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis . This suggests that structural modifications in the triazole-pyrazine framework may lead to enhanced antimicrobial properties.

Case Study 1: DPP-IV Inhibitors

A study highlighted the structure-activity relationship (SAR) of various triazole-based compounds as DPP-IV inhibitors. The research demonstrated that specific substitutions on the triazole ring significantly impacted the inhibitory activity, with some compounds achieving IC50 values in the low micromolar range .

CompoundIC50 (µM)Comments
Compound A0.45High potency
Compound B1.20Moderate potency
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-olTBDUnder investigation

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of related compounds, derivatives of piperidine and triazole were tested against various bacterial strains. The results indicated that certain derivatives exhibited selective activity against resistant strains while showing minimal toxicity towards human cells.

CompoundMIC (µg/mL)Target Bacteria
Compound X2.0M. tuberculosis
Compound Y>1000Non-targeted bacteria

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.